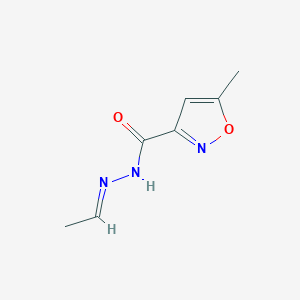
N'-Ethylidene-5-methylisoxazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in an aprotic organic solvent in the presence of an organic base . The process involves heating the reactants to a specific temperature range to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Benzylidene-5-methylisoxazole-3-carbohydrazide: Known for its monoamine oxidase inhibitory activity.
N’-Phenylisoxazole-3-carbohydrazide: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide stands out due to its specific structural features that confer unique biological activities. Its ethylidene group provides distinct reactivity and interaction with molecular targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
N-[(E)-ethylideneamino]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h3-4H,1-2H3,(H,9,11)/b8-3+ |
Clé InChI |
FSQOWTNDQXFTIY-FPYGCLRLSA-N |
SMILES isomérique |
C/C=N/NC(=O)C1=NOC(=C1)C |
SMILES canonique |
CC=NNC(=O)C1=NOC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)

![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
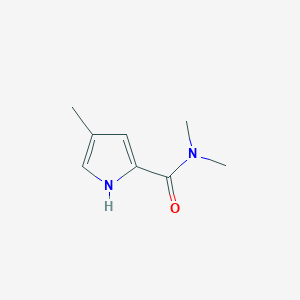
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)



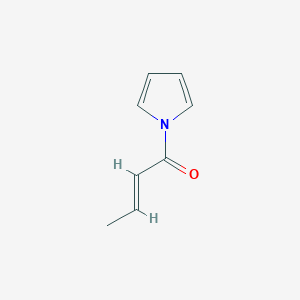
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
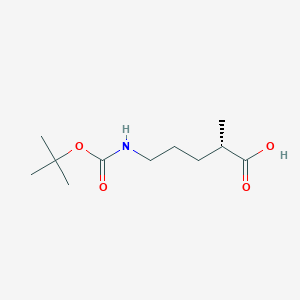
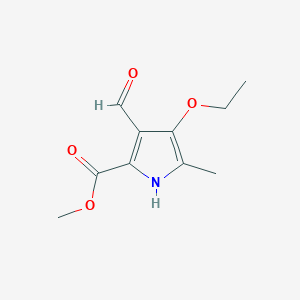
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
